
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid typically involves multiple steps. One common method starts with the benzylation of a suitable phenol derivative. The reaction proceeds through the formation of an intermediate, which is then subjected to further functionalization to introduce the isopropyl group and the carboxylic acid moiety.
For example, the synthesis can begin with the benzylation of 2-hydroxy-3-isopropylbenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group forms primary alcohols.
Substitution: Electrophilic substitution on the aromatic ring introduces nitro or halogen groups.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)propanoic acid
- 3-(Benzyloxy)propanoic acid
- 2-(Benzylamino)-3-(benzyloxy)propanoic acid
Uniqueness
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is unique due to the presence of both the benzyloxy and isopropyl groups on the phenyl ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H22O3 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(2-phenylmethoxy-3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O3/c1-13(2)16-10-7-11-17(14(3)19(20)21)18(16)22-12-15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Clé InChI |
ZHNFWIHZYKBPIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


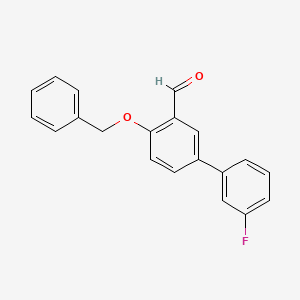

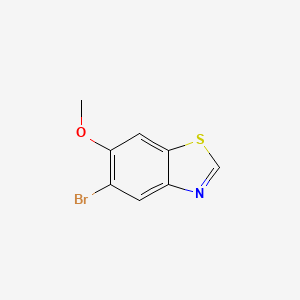
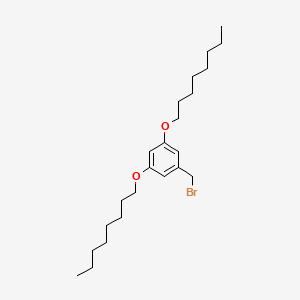
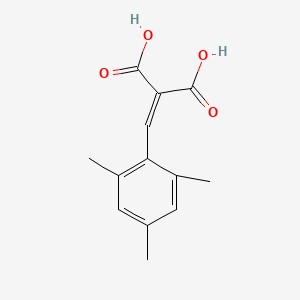

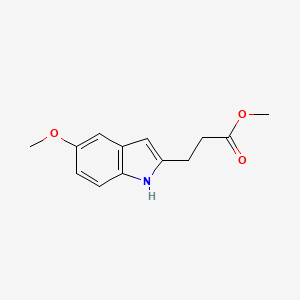
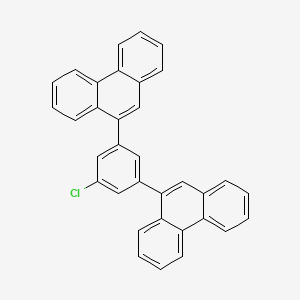

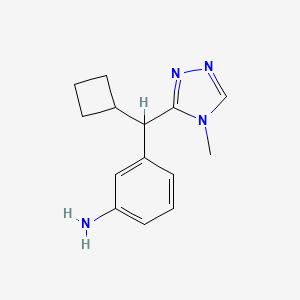
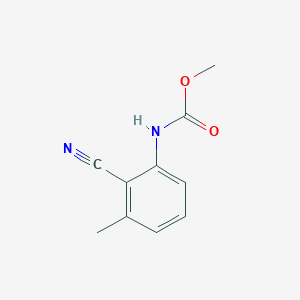
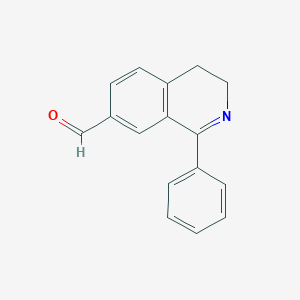

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
